molecular formula C11H18N2O2 B11890019 8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione

8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione

Katalognummer: B11890019
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: SXAFUGIZYHYVNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,8-Dimethyl-1,3-diazaspiro[46]undecane-2,4-dione is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between a diazaspiro ring and a dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Diazaspiro[4.6]undecane-2,4-dione: Shares a similar spirocyclic structure but lacks the dimethyl substitution.

    8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2-thione: Similar structure with a thione group instead of a dione.

Uniqueness

8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the dimethyl groups can affect its steric and electronic characteristics, making it distinct from other spirocyclic compounds.

Eigenschaften

Molekularformel

C11H18N2O2

Molekulargewicht

210.27 g/mol

IUPAC-Name

8,8-dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione

InChI

InChI=1S/C11H18N2O2/c1-10(2)4-3-5-11(7-6-10)8(14)12-9(15)13-11/h3-7H2,1-2H3,(H2,12,13,14,15)

InChI-Schlüssel

SXAFUGIZYHYVNL-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC2(CC1)C(=O)NC(=O)N2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.